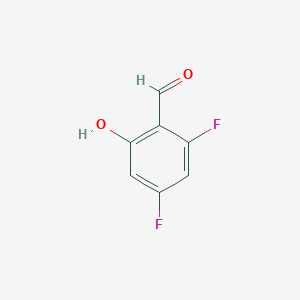

2,4-Difluoro-6-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-difluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHBQNSVCKHGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626372 | |

| Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136516-64-8 | |

| Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Difluoro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Difluoro-6-hydroxybenzaldehyde (CAS No: 136516-64-8), a key intermediate in organic synthesis. This document details its known physical characteristics, spectral data, and chemical reactivity. Furthermore, it outlines a standard experimental protocol for its synthesis and purification, and discusses its relevance in medicinal chemistry. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a polysubstituted aromatic aldehyde. The presence of two electron-withdrawing fluorine atoms, a hydroxyl group, and an aldehyde group on the benzene ring imparts a unique combination of reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | [1][2] |

| Molecular Weight | 158.11 g/mol | [1][2] |

| CAS Number | 136516-64-8 | [3][4] |

| Melting Point | 32°C | [3][4] |

| Boiling Point (Predicted) | 207.6 ± 35.0 °C | [3] |

| Density (Predicted) | 1.464 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 6.18 ± 0.15 | [3] |

| InChI | InChI=1S/C7H4F2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | [3] |

| SMILES | O=Cc1c(O)cc(F)cc1F | [3] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public repositories. However, predicted data and data from analogous compounds can provide valuable insights into its structural characterization.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M-H]⁻ | 157.01065 |

| [M+H]⁺ | 159.02521 |

| [M+Na]⁺ | 181.00715 |

| [M+NH₄]⁺ | 176.05175 |

| [M+K]⁺ | 196.98109 |

Data sourced from PubChemLite.[5]

A mass spectrometry analysis has shown a peak at m/z 157.1 for the [M-H]⁻ ion, which is consistent with the predicted value.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Compounds)

Infrared (IR) Spectroscopy (Analogous Compounds)

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-F bonds. Data from similar molecules like 3-Fluoro-2-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde can provide reference points for these characteristic peaks.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms and the aldehyde group deactivates the aromatic ring towards electrophilic substitution, while the hydroxyl group is an activating ortho-, para-director.

The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions. The phenolic hydroxyl group can be deprotonated to form a phenoxide and can undergo etherification reactions. The presence of fluorine atoms enhances the acidity of the phenolic proton.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the formylation of 3,5-difluorophenol.[3]

Materials:

-

3,5-Difluorophenol

-

Acetonitrile

-

Triethylamine

-

Magnesium chloride

-

Paraformaldehyde

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL).

-

Add triethylamine (14 mL, 100 mmol) to the solution.

-

Sequentially add magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol).

-

Heat the mixture at 60°C with vigorous stirring for 16 hours.

-

After the reaction is complete, dilute the mixture with deionized water (200 mL).

-

Adjust the pH to <2 with 1 M aqueous hydrochloric acid.

-

Extract the reaction mixture with ethyl acetate (200 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the product.

This protocol has been reported to yield this compound as a red oily product with a yield of 82%.[3]

Applications in Drug Development

Substituted benzaldehydes are important precursors in the synthesis of various pharmaceuticals. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific biological signaling pathways involving this compound are not extensively documented, its structural motifs are of interest in medicinal chemistry for the development of novel therapeutic agents. Related fluorinated and hydroxylated benzaldehydes are used as intermediates in the synthesis of compounds with a wide range of biological activities.

References

An In-depth Technical Guide to 2,4-Difluoro-6-hydroxybenzaldehyde (CAS: 136516-64-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-hydroxybenzaldehyde is a fluorinated aromatic aldehyde of interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological relevance, tailored for a scientific audience.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 136516-64-8 | N/A |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [1] |

| Melting Point | 32 °C | [2] |

| Boiling Point | 207.6 ± 35.0 °C (Predicted) | [2] |

| Density | 1.464 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 6.18 ± 0.15 (Predicted) | [2] |

| InChIKey | MIHBQNSVCKHGOA-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1c(O)cc(F)cc1F | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra for this specific compound is limited, the expected spectral data based on its structure and data from similar compounds are presented below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are provided.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aldehyde-H | ~10.2 | s | - |

| Aromatic-H | ~7.0 - 7.5 | m | - |

| Hydroxyl-H | ~11.0 | br s | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | ~190 |

| C-OH | ~160 |

| C-F | ~155-165 (d, ¹JCF) |

| C-CHO | ~115 |

| Aromatic C-H | ~105-120 |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| C-H stretch (aromatic/aldehyde) | 2850-3100 |

| C=O stretch (aldehyde) | 1680-1700 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch | 1100-1300 |

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

| Ion | Predicted m/z | Description |

| [M]⁺ | 158.02 | Molecular Ion |

| [M-H]⁺ | 157.01 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 129.02 | Loss of the formyl group |

| [M-CO]⁺ | 130.02 | Loss of carbon monoxide |

Synthesis and Purification

4.1. Synthesis Protocol

A reported synthesis of this compound involves the formylation of 3,5-difluorophenol.[2]

Materials:

-

3,5-Difluorophenol

-

Acetonitrile

-

Triethylamine

-

Magnesium chloride

-

Paraformaldehyde

-

Deionized water

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated brine

Procedure:

-

Dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL).

-

Add triethylamine (14 mL, 100 mmol) to the solution.

-

Sequentially add magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol).

-

Heat the resulting mixture at 60 °C with vigorous stirring for 16 hours.

-

After the reaction is complete, dilute the mixture with deionized water (200 mL).

-

Adjust the pH to <2 with 1 M aqueous hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate (200 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the product.

Yield: Approximately 2.6 g (82%) as a red oily product.[2] Mass spectrometry analysis of the product showed m/z 157.1 [M-H]⁻.[2]

4.2. Purification Protocol

Purification of benzaldehyde derivatives can often be achieved through recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively published, the general class of substituted benzaldehydes exhibits a wide range of biological activities.

5.1. Enzyme Inhibition

Fluorinated compounds are known to act as enzyme inhibitors. The electron-withdrawing nature of the fluorine atoms in this compound can enhance its interaction with enzyme active sites, potentially leading to inhibition. For instance, hydroxybenzaldehyde derivatives have been shown to inhibit GABA shunt enzymes.

5.2. Antimicrobial and Cytotoxic Activity

Substituted benzaldehydes have demonstrated antimicrobial and cytotoxic effects.[3] The specific substitution pattern on the aromatic ring is critical for these activities. The presence of fluorine and hydroxyl groups on this compound suggests it may possess similar properties, making it a candidate for investigation in the development of new antimicrobial or anticancer agents.

5.3. Role in Signaling Pathways

Hydroxybenzaldehydes have been shown to modulate cellular signaling pathways. For example, 3- and 4-hydroxybenzaldehyde can activate the Sonic hedgehog (Shh) signaling pathway, which plays a role in cell survival and differentiation.[4] Given its structural similarity, this compound could potentially interact with components of this or other signaling pathways.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the biological effects of this compound.

6.1. Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of a compound on enzyme activity.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, add the enzyme and the inhibitor (or vehicle control) to the appropriate wells containing the buffer.

-

Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

6.2. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound (dissolved in a suitable solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm).

-

Calculate the percentage of cell viability relative to the untreated control.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Codes: Xi (Irritant)[2]

-

Storage: Store under an inert gas (nitrogen or argon) at 2-8 °C.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use in a well-ventilated area.

Conclusion

This compound is a versatile building block with potential applications in drug discovery and medicinal chemistry. Its unique combination of functional groups suggests a range of possible biological activities, including enzyme inhibition and modulation of cellular signaling pathways. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational resource for researchers interested in exploring the properties and applications of this compound.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound CAS#: 136516-64-8 [chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2,4-Difluoro-6-hydroxybenzaldehyde (CAS No: 136516-64-8). The information herein is compiled to assist researchers and professionals in drug development and chemical synthesis in understanding the fundamental characteristics of this molecule. Due to the specificity of this isomer, publicly available experimental spectral data is limited. Therefore, this guide also includes generalized experimental protocols for determining key physical properties.

Core Physical and Chemical Properties

This compound is a substituted aromatic aldehyde. Its physical state is dependent on temperature, being a solid below 32°C and a liquid above this temperature. It is important to note that some properties, such as boiling point and pKa, are predicted values based on computational models.

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 136516-64-8 | |

| Molecular Formula | C₇H₄F₂O₂ | |

| Molecular Weight | 158.1 g/mol | |

| Melting Point | 32°C | |

| Boiling Point | 207.6 ± 35.0 °C (Predicted) | |

| Physical Form | Solid below 32°C, Liquid above 32°C | |

| pKa | 6.18 ± 0.15 (Predicted) | |

| Storage Temperature | 4°C, under inert atmosphere (Nitrogen) |

Experimental Protocols

While specific experimental data for this compound is scarce, the following sections detail standardized methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of purity. A sharp melting range typically signifies a pure substance, whereas a broad range often indicates the presence of impurities. The Thiele tube or a digital melting point apparatus are common instruments for this measurement.

Protocol using a Digital Melting Point Apparatus:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. This powder is then packed into a capillary tube to a depth of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the apparatus. The heating rate is initially set to be rapid to determine an approximate melting range.

-

Measurement: The observation of the sample begins as the temperature approaches the expected melting point. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.

-

Refinement: For a precise measurement, the process is repeated with a fresh sample, and the heating rate is slowed to 1-2°C per minute around the previously determined approximate melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. For this compound, ¹H NMR would identify the hydrogen environments, while ¹³C NMR would identify the carbon environments.

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio. For ¹³C NMR, a wider spectral width is used, with a longer relaxation delay and a greater number of scans (e.g., 1024) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts of the peaks are referenced to TMS. For ¹H NMR, the integration of the peaks is calculated to determine the relative ratios of protons in different environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks for the hydroxyl (-OH), aldehyde (-CHO), and aromatic (C=C) groups, as well as C-F bonds, would be expected.

Protocol for Solid Sample using KBr Pellet Method:

-

Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is transparent to infrared radiation.

-

Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹. The instrument co-adds multiple scans (e.g., 32) to enhance the signal-to-noise ratio. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Workflow and Data Relationships

The determination of the physical properties of a chemical compound follows a logical progression, starting from basic identification and purification to detailed structural elucidation. The following diagram illustrates a typical workflow for the physical characterization of a solid organic compound like this compound.

Caption: A logical workflow for the physical characterization of a solid organic compound.

This guide serves as a foundational resource for understanding the physical properties of this compound. While comprehensive experimental data for this specific molecule is not widely published, the provided general protocols offer a solid framework for its empirical characterization in a laboratory setting.

References

An In-depth Technical Guide to 2,4-Difluoro-6-hydroxybenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-6-hydroxybenzaldehyde, a key chemical intermediate. The document details its chemical properties, spectroscopic data, a validated synthesis protocol, and safety information, tailored for professionals in chemical research and pharmaceutical development.

Chemical Identity and Properties

This compound is a substituted aromatic aldehyde. Its unique structure, featuring two fluorine atoms, a hydroxyl group, and an aldehyde group on a benzene ring, makes it a valuable precursor in the synthesis of complex organic molecules.

Structural Formula:

(Representation of the this compound structure)

Physicochemical and Identification Data:

All quantitative data regarding the properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂O₂ | [1][2] |

| Molecular Weight | 158.1 g/mol | [2] |

| CAS Number | 136516-64-8 | [2] |

| Appearance | Solid below 32°C, Liquid above 32°C | |

| Melting Point | 32°C | [3] |

| Boiling Point | 207.6 ± 35.0 °C at 760 mmHg | [3] |

| Flash Point | 79.4 ± 25.9 °C | |

| Density | 1.464 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 6.18 ± 0.15 (Predicted) | [3] |

| InChI Key | MIHBQNSVCKHGOA-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=C(C=C(C(=C1O)C=O)F)F | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following table summarizes key expected and reported spectroscopic features.

| Spectroscopic Technique | Data/Interpretation |

| Mass Spectrometry | Mass spectrometry analysis shows m/z 157.1 [M-H]⁻.[3] Predicted monoisotopic mass is 158.01793 Da.[1] |

| ¹H NMR | Expected signals would include a proton signal for the aldehyde group (CHO), a signal for the hydroxyl group (OH), and signals for the aromatic protons, showing coupling with fluorine atoms. |

| ¹³C NMR | Expected signals would include a carbon signal for the carbonyl group (C=O), and distinct signals for the aromatic carbons, with some showing C-F coupling. |

| Infrared (IR) Spectroscopy | Expected characteristic peaks would include a strong C=O stretch for the aldehyde, a broad O-H stretch for the hydroxyl group, and C-F stretching vibrations. |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 3,5-Difluorophenol.[3] This method is noted for its high yield.

Experimental Workflow Diagram:

Caption: Synthesis of this compound from 3,5-Difluorophenol.

Detailed Methodology:

-

Reactant Preparation: Dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL). To this solution, add triethylamine (14 mL, 100 mmol).[3]

-

Addition of Reagents: Sequentially add magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol) to the mixture.[3]

-

Reaction: Heat the resulting inhomogeneous mixture to 60 °C and maintain vigorous stirring for 16 hours.[3]

-

Quenching and pH Adjustment: After the reaction is complete, cool the mixture and dilute it with deionized water (200 mL). Adjust the pH to less than 2 using a 1 M aqueous hydrochloric acid solution.[3]

-

Extraction: Perform an extraction of the aqueous mixture using ethyl acetate (200 mL).[3]

-

Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.[3]

-

Isolation: Filter the solution and concentrate the filtrate under reduced pressure to yield this compound (2.6 g, 82% yield) as a red oily product.[3]

Applications in Drug Development

This compound serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its functional groups offer multiple reaction sites for constructing more complex molecular architectures. Fluorinated aromatic compounds are of high interest in medicinal chemistry due to the ability of fluorine to modulate metabolic stability, binding affinity, and bioavailability of drug candidates.

Logical Relationship Diagram:

Caption: Role as a key intermediate in the synthesis of pharmaceuticals.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and an irritant.

Safety and Hazard Information:

| Category | Details | Reference |

| Signal Word | Warning | [4] |

| Pictograms | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[5][6] Recommended storage is under an inert gas (nitrogen or Argon) at 2-8°C.[3] |

First Aid Measures:

-

Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6]

-

Skin Contact: If on skin, wash with plenty of soap and water.[6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[5][6]

References

- 1. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound , 97% , 136516-64-8 - CookeChem [cookechem.com]

- 3. This compound CAS#: 136516-64-8 [chemicalbook.com]

- 4. 2,6-Difluoro-4-hydroxybenzaldehyde | 532967-21-8 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

Technical Guide: 2,4-Difluoro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Difluoro-6-hydroxybenzaldehyde, a key intermediate in organic synthesis. This document includes its molecular characteristics, a detailed synthesis protocol, and a workflow diagram for its preparation.

Core Molecular and Physical Properties

This compound is a difluorinated aromatic aldehyde with the chemical formula C₇H₄F₂O₂. Its chemical structure consists of a benzene ring substituted with two fluorine atoms, a hydroxyl group, and a formyl group. The presence of these functional groups makes it a versatile reagent in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and other specialty chemicals.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 158.1 g/mol | [1] |

| Empirical Formula | C₇H₄F₂O₂ | [1] |

| CAS Number | 136516-64-8 | [1] |

| Melting Point | 32°C | [2] |

| Boiling Point (Predicted) | 207.6 ± 35.0 °C | [2] |

| Density (Predicted) | 1.464 ± 0.06 g/cm³ |

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of 3,5-difluorophenol. The following protocol is based on a reported synthetic procedure.

Experimental Protocol

Materials:

-

3,5-difluorophenol

-

Acetonitrile

-

Triethylamine

-

Magnesium chloride

-

Paraformaldehyde

-

Deionized water

-

1 M aqueous hydrochloric acid

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL).

-

To this solution, add triethylamine (14 mL, 100 mmol).

-

Sequentially add magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol).

-

The resulting mixture is stirred vigorously and heated to 60°C for 16 hours.

-

After the reaction is complete, dilute the mixture with deionized water (200 mL).

-

Adjust the pH of the solution to <2 using 1 M aqueous hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate (200 mL).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield this compound.

This procedure has been reported to yield the product as a red oily substance with a yield of approximately 82%. Mass spectrometry analysis of the product should show a peak at m/z 157.1 [M-H]⁻.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Based on the conducted literature search, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. Research on related hydroxybenzaldehyde compounds suggests a range of biological activities, including antioxidant and anti-inflammatory properties. However, these findings are not directly applicable to the difluorinated analog. Further research is required to elucidate the specific biological functions of this compound.

Analytical Methods

While specific analytical protocols for this compound are not detailed in the available literature, standard analytical techniques for organic compounds can be applied for its characterization and quality control. These methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and isomeric purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, aldehyde, C-F bonds).

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.

References

Solubility of 2,4-Difluoro-6-hydroxybenzaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

2,4-Difluoro-6-hydroxybenzaldehyde is a solid at room temperature. Its structure, featuring a hydroxyl group, an aldehyde group, and two fluorine atoms on the benzene ring, dictates its polarity and potential for intermolecular interactions, which are key to its solubility.

| Property | Value |

| Molecular Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 g/mol |

| Appearance | Typically a solid |

| Melting Point | 32°C |

Qualitative Solubility Assessment

Direct quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents is not extensively reported in scientific literature. However, based on its documented synthesis, we can infer its solubility in certain solvents. The synthesis of this compound has been described using acetonitrile and ethyl acetate, indicating that it is soluble in these polar aprotic and moderately polar solvents.

General principles of solubility for structurally related compounds, such as other fluorinated and hydroxylated benzaldehydes, suggest that this compound is likely to be soluble in a range of common polar organic solvents. The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding, which typically enhances solubility in polar protic and aprotic solvents.

Table 1: Inferred and Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Acetonitrile | Polar Aprotic | Soluble | Used as a solvent in its synthesis. |

| Ethyl Acetate | Moderately Polar | Soluble | Used as an extraction solvent in its synthesis. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Good solvent for many polar organic compounds. |

| Acetone | Polar Aprotic | Likely Soluble | Similar polarity to other effective solvents. |

| Ethanol | Polar Protic | Likely Soluble | Capable of hydrogen bonding. |

| Methanol | Polar Protic | Likely Soluble | Capable of hydrogen bonding. |

| Dichloromethane | Nonpolar | Sparingly Soluble to Soluble | Often used for compounds with moderate polarity. |

| Water | Polar Protic | Sparingly Soluble | The hydrophobic benzene ring and fluorine atoms likely limit aqueous solubility despite the presence of polar groups. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method, adapted from protocols for similar compounds, is recommended.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a fume hood to allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the compound's melting point may be used.

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool and remove any residual moisture.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the solute by the volume of the solvent used.

-

Synthesis Pathway of this compound

The following diagram illustrates a common synthetic route to this compound from 3,5-difluorophenol. This visualization aids in understanding the chemical transformations and the context in which solubility in specific organic solvents is relevant.

Stability and Storage of 2,4-Difluoro-6-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Difluoro-6-hydroxybenzaldehyde (CAS No. 136516-64-8). Due to the limited availability of specific stability studies for this compound, this guide synthesizes information from material safety data sheets (MSDS), supplier recommendations, and the known chemical behavior of analogous fluorinated and hydroxy-substituted benzaldehydes.

Core Stability Profile

This compound is a solid organic compound that is susceptible to degradation under improper storage conditions. Its stability is primarily influenced by atmospheric oxygen, moisture, and temperature. The aldehyde functional group is prone to oxidation, which is a key degradation pathway.

Key Stability Factors:

-

Air Sensitivity: The compound is known to be air-sensitive. The aldehyde group can be oxidized to the corresponding carboxylic acid (2,4-difluoro-6-hydroxybenzoic acid), especially in the presence of oxygen.

-

Moisture Sensitivity: While specific data is limited, compounds with hydroxyl and aldehyde groups can be sensitive to moisture, which may facilitate degradation reactions.

-

Temperature: Elevated temperatures can accelerate the rate of degradation. Recommended storage is at refrigerated temperatures.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of this compound, the following storage and handling conditions are recommended.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under an inert gas (Nitrogen or Argon) | To prevent oxidation of the aldehyde functional group. |

| Container | Tightly closed, in the original packaging | To prevent exposure to air and moisture. |

| Location | Cool, dry, and well-ventilated area | To ensure a stable storage environment. |

Handling Precautions

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid direct contact with the substance. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid the formation of dust. If handling a powder, use appropriate engineering controls to minimize dust generation.

-

After handling, wash hands thoroughly.

Potential Degradation Pathway

While specific degradation pathways for this compound have not been extensively documented in the available literature, a primary degradation route can be predicted based on the chemical reactivity of the aldehyde and phenol moieties. The most probable degradation pathway is the oxidation of the aldehyde group.

Caption: Predicted primary degradation pathway of this compound.

Experimental Protocols: A Theoretical Framework for Stability Testing

Objective

To identify the potential degradation products and pathways for this compound under various stress conditions, including heat, humidity, light, and oxidative stress.

Materials

-

This compound

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., hydrochloric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

-

Photostability chamber

-

Temperature and humidity-controlled oven

General Workflow

Caption: A general experimental workflow for a forced degradation study.

Methodologies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of a suitable concentration of hydrochloric acid (e.g., 0.1 M to 1 M). Incubate at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a suitable concentration of sodium hydroxide (e.g., 0.1 M to 1 M). Incubate at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

-

Use a mass spectrometer to identify the mass-to-charge ratio of any degradation products to aid in their structural elucidation.

-

Conclusion

While specific, in-depth stability data for this compound is not widely published, a conservative approach to storage and handling is crucial to maintain its integrity. Based on the chemistry of related compounds, the primary stability concerns are oxidation of the aldehyde group and sensitivity to elevated temperatures. Adherence to the recommended storage conditions—refrigeration under an inert atmosphere—is paramount for researchers, scientists, and drug development professionals to ensure the quality and reliability of this important chemical intermediate. The provided theoretical framework for stability testing can serve as a foundation for laboratories to generate their own internal stability data.

Synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde from 3,5-difluorophenol, a key transformation for obtaining a valuable building block in medicinal chemistry and materials science. This document details various synthetic strategies, with a focus on the most efficient and regioselective methods. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development efforts.

Introduction

This compound is a substituted aromatic aldehyde featuring a unique substitution pattern that makes it an attractive intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms, a hydroxyl group, and a formyl group on the benzene ring allows for diverse subsequent chemical modifications. The starting material, 3,5-difluorophenol, provides a direct and logical precursor for the regioselective introduction of the aldehyde functionality ortho to the hydroxyl group. This guide explores the most effective methodologies to achieve this transformation.

Comparative Analysis of Synthetic Methodologies

Several classical and modern organic reactions can be employed for the ortho-formylation of phenols. The choice of method depends on factors such as yield, regioselectivity, substrate scope, and reaction conditions. Below is a summary of the most relevant methods for the synthesis of this compound from 3,5-difluorophenol.

| Method | Formylating Agent | Catalyst/Base | Typical Conditions | Reported Yield | Regioselectivity | Key Advantages & Disadvantages |

| Magnesium-Mediated ortho-Formylation | Paraformaldehyde | MgCl₂, Triethylamine | Acetonitrile, 60°C, 16h | 82% | Exclusively ortho | Advantages: High yield and regioselectivity, mild conditions. Disadvantages: Requires anhydrous conditions. |

| Duff Reaction (Modified) | Hexamethylenetetramine | Trifluoroacetic Acid | Reflux | Moderate to Good (Isomer dependent) | Primarily ortho and para | Advantages: Can be effective for electron-deficient phenols. Disadvantages: Yields can be variable; may produce isomeric mixtures. |

| Reimer-Tiemann Reaction | Chloroform | Strong Base (e.g., NaOH) | Biphasic, heating | Generally low to moderate | ortho and para isomers | Advantages: Well-established classical method. Disadvantages: Often low yields, formation of byproducts, harsh conditions. |

| Directed ortho-Metalation | N,N-Dimethylformamide (DMF) | Organolithium reagent (e.g., n-BuLi) | Anhydrous THF, low temp. | Good (Multi-step) | Exclusively ortho | Advantages: High regioselectivity. Disadvantages: Requires protection/deprotection steps, cryogenic conditions, and handling of pyrophoric reagents. |

Recommended Synthetic Protocol: Magnesium-Mediated ortho-Formylation

Based on literature evidence, the magnesium-mediated ortho-formylation (a modification of the Casnati-Skattebøl reaction) is the most efficient and selective method for the synthesis of this compound from 3,5-difluorophenol.

Experimental Procedure

This protocol is adapted from a procedure reported in the Journal of Medicinal Chemistry (2010, vol. 53, #4, p. 1473 - 1482).

Step A: Synthesis of this compound

-

Dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To the solution, add triethylamine (14 mL, 100 mmol).

-

Sequentially add anhydrous magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol) to the mixture.

-

Heat the resulting inhomogeneous mixture to 60°C and stir vigorously for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature and dilute with deionized water (200 mL).

-

Adjust the pH of the mixture to <2 with 1 M aqueous hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate (200 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield this compound.

Yield: 2.6 g (82%) as a red oily product. Mass Spectrometry: m/z 157.1 [M-H]⁻.

Product Characterization Data

| Property | Value |

| Molecular Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 g/mol |

| Appearance | Red oily product |

| Melting Point | 32°C |

| Boiling Point | 207.6 ± 35.0 °C (Predicted) |

| CAS Number | 136516-64-8 |

Visualizing the Synthesis and Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Proposed Reaction Mechanism

The magnesium-mediated ortho-formylation proceeds through a chelation-controlled mechanism, which ensures high regioselectivity.

Caption: Proposed mechanism for ortho-formylation.

Safety Information

-

3,5-Difluorophenol: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Paraformaldehyde: Flammable solid. Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and respiratory irritation. Suspected of causing genetic defects and cancer.

-

Magnesium Chloride (anhydrous): Causes serious eye irritation.

-

Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.

-

Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from 3,5-difluorophenol is most effectively achieved through the magnesium-mediated ortho-formylation reaction. This method offers high yield and excellent regioselectivity under relatively mild conditions, making it a superior choice compared to other classical formylation reactions. This guide provides the necessary details for researchers and professionals to successfully implement this synthesis in their work, contributing to the advancement of drug discovery and materials science.

The Multifaceted Biological Activities of Difluorinated Benzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorinated benzaldehydes are a class of synthetic organic compounds that have garnered significant attention in medicinal chemistry. The strategic incorporation of fluorine atoms into the benzaldehyde scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. These characteristics make difluorinated benzaldehydes and their derivatives promising candidates for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activities

Difluorinated benzaldehyde derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanisms of action are diverse and often involve the disruption of essential cellular processes in cancer cells.

One of the key mechanisms is the inhibition of tubulin polymerization.[1] Microtubules are critical components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. Fluorinated analogues of 3,4-difluorobenzaldehyde have demonstrated significant cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization.[1]

Another important target is aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is overexpressed in several cancers and is associated with cancer stem cells and chemoresistance.[2] Derivatives of 2-(benzyloxy)-4-fluorobenzaldehyde have been developed as inhibitors of ALDH1A3.

Furthermore, Schiff bases derived from fluorinated benzaldehydes have shown potent cytotoxic effects. For instance, a Schiff base synthesized from 2-amino phenylhydrazine and a benzaldehyde containing five fluorine atoms exhibited a strong cytotoxic effect on the A549 lung cancer cell line with an IC50 value of 0.64 μM.[3] Similarly, fluorinated benzofuran derivatives have been shown to inhibit the proliferation of HCT116 human colorectal carcinoma cells.[4]

Quantitative Anticancer Data

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Fluorinated 3,4-Difluorobenzaldehyde Analogues | MCF-7 (Breast) | Not Specified | Tubulin Polymerization Inhibition | [1] |

| Fluorinated Schiff Base (5 fluorine atoms) | A549 (Lung) | 0.64 | Apoptosis Induction | [3] |

| Difluorinated Benzofuran with Carboxylic Acid (Compound 1) | HCT116 (Colon) | 19.5 | Inhibition of Bcl-2, PARP-1 and DNA cleavage | [5] |

| Difluorinated Benzofuran with Ester (Compound 2) | HCT116 (Colon) | 24.8 | Inhibition of Bcl-2, PARP-1 and DNA cleavage | [5] |

| 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) | HCT-116 (Colon) | 24.95 | Not Specified | [6] |

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Difluorinated benzaldehydes and their derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3][7] Several benzaldehyde derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[8] This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., IL-6, TNF-α) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8]

Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of COX-2 and iNOS, leading to a decrease in the secretion of inflammatory mediators like prostaglandin E2 (PGE2), interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and nitric oxide (NO).[4]

Quantitative Anti-inflammatory Data

| Compound/Derivative Class | Inflammatory Mediator | IC50 (µM) | Cell Line/Model | Reference |

| Difluorinated Benzofuran (Compound 2) | PGE2 | 1.92 | LPS-treated macrophages | [5] |

| Difluorinated Benzofuran (Compound 3) | PGE2 | 1.48 | LPS-treated macrophages | [5] |

| Difluorinated Benzofuran (Compound 2) | IL-6 | 1.23 - 9.04 | LPS-treated macrophages | [5] |

| Difluorinated Benzofuran (Compound 3) | IL-6 | 1.23 - 9.04 | LPS-treated macrophages | [5] |

| Difluorinated Benzofuran (Compound 8) | IL-6 | 1.23 - 9.04 | LPS-treated macrophages | [5] |

| Fluorinated Benzofuran Derivatives | IL-6 | 1.2 - 9.04 | Macrophages | [4][9] |

| Fluorinated Benzofuran Derivatives | CCL2 | 1.5 - 19.3 | Macrophages | [4][9] |

| Fluorinated Benzofuran Derivatives | Nitric Oxide | 2.4 - 5.2 | Macrophages | [4][9] |

| Fluorinated Benzofuran Derivatives | PGE2 | 1.1 - 20.5 | Macrophages | [4][9] |

Antimicrobial Activities

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Difluorinated benzaldehydes and their derivatives, particularly in the form of Schiff bases, have shown promising activity against a range of pathogenic bacteria and fungi.

Fluorinated Schiff bases derived from benzaldehydes have been investigated for their antibacterial properties. One study reported the minimum inhibitory concentration (MIC50) values of fluorinated phenylhydrazine benzaldehyde compounds against E. coli, S. aureus, and P. aeruginosa to be 3.81 µM, 3.45 µM, and 3.31 µM, respectively.[10] Another study highlighted that 2,6-difluorobenzamide derivatives exhibited antimicrobial activity against methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with some compounds showing MIC values as low as 4 µg/mL against MRSA.[11]

The antifungal potential of these compounds has also been explored. Benzaldehyde derivatives have been shown to inhibit fungal growth, and their activity is often enhanced by the presence of a hydroxyl group in the ortho position of the aromatic ring.[12] The mechanism of antifungal action is thought to involve the disruption of cellular antioxidation systems.[12]

Quantitative Antimicrobial Data

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2,6-Difluorobenzamide Derivative (Compound 2) | MRSA ATCC 43300 | 4 | [11] |

| 2,6-Difluorobenzamide Derivative (Compound 4) | MRSA ATCC 43300 | 4 | [11] |

| 2,6-Difluorobenzamide Derivative (Compound 5) | MRSA ATCC 43300 | 4 | [11] |

| 2,6-Difluorobenzamide Derivative (Compound 4) | MSSA ATCC25923 | 1 | [11] |

| Fluorobenzoylthiosemicarbazides (Compounds 15a, 15b, 16b) | S. aureus (MRSA and MSSA) | 7.82 - 31.25 | [13] |

Neuroprotective Activities

Neurodegenerative diseases pose a significant challenge to global health. Emerging evidence suggests that difluorinated benzaldehydes and their derivatives may offer neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.

Two benzaldehydes isolated from the coral-derived fungus Aspergillus terreus C23-3 have been shown to possess anti-neuroinflammatory and neuroprotective activities. These compounds were effective in reducing the secretion of inflammatory mediators in microglia and inhibited β-amyloid (Aβ)-induced neurological damage in hippocampal neuronal cells.[14] The neuroprotective mechanism involves the inhibition of mitochondrial oxidative stress and the blockage of neuronal cell apoptosis through the modulation of Tau protein-related pathways and caspase family-related signaling pathways.[14]

While quantitative data specifically for difluorinated benzaldehydes in neuroprotection is still emerging, the broader class of benzaldehyde derivatives shows promise. For instance, in a study on neuroblastoma cells, various nitrone derivatives were evaluated for their neuroprotective effects, with some compounds exhibiting EC50 values in the low micromolar range.[15]

Quantitative Neuroprotective Data

| Compound/Derivative Class | Assay/Model | EC50 (µM) | Cell Line | Reference |

| HomoBisNitrone (HBN5) | Oxygen-Glucose Deprivation | ≤ 2.58 | SH-SY5Y | [15] |

| HomoBisNitrone (HBN6) | Oxygen-Glucose Deprivation | ≤ 2.58 | SH-SY5Y | [15] |

| HomoBisNitrone (HBN4) | Oxygen-Glucose Deprivation | ≤ 5.16 | SH-SY5Y | [15] |

Signaling Pathways and Visualizations

The biological activities of difluorinated benzaldehydes are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Difluorinated benzaldehyde derivatives can inhibit this pathway at various points, thereby exerting their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by difluorinated benzaldehydes.

MAPK Signaling Pathway in Neuroinflammation and Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in both cancer and neuroinflammatory diseases. Some benzaldehyde derivatives have been shown to modulate MAPK signaling.

Caption: Modulation of the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of Difluorinated Benzaldehydes

General Procedure for the Synthesis of 3,4-Difluorobenzaldehyde:

-

To a stirred and cooled (ice bath) mixture of anhydrous aluminum chloride (0.75 mole) in methylene chloride (250 ml), add ortho-difluorobenzene (0.5 mole).

-

Add dichloromethyl methyl ether (0.75 mole) dropwise to the mixture. Vigorous HCl evolution will be observed.

-

After the addition is complete, stir the mixture at room temperature for 15 minutes.

-

Decant the liquid phase into a mixture of ice and water (500 ml).

-

Wash the unreacted aluminum chloride residue with methylene chloride and add the washings to the ice-water mixture.

-

Separate the organic layer, wash with a saturated potassium carbonate solution until neutral, and dry over anhydrous magnesium sulfate.

-

Distill the dried organic layer to obtain 3,4-difluorobenzaldehyde.[16]

General Procedure for the Synthesis of 2,4-Difluorobenzaldehyde:

-

Add 2,4-difluorobenzoylchloride to a flask.

-

Add decahydronaphthalene (30 ml) and a catalyst of 5% palladium on a barium sulfate support (0.5 g) to the flask.

-

Purge the reaction mixture with hydrogen gas for 15 minutes.

-

Raise the temperature to 130°C and continue to disperse hydrogen through the system for 6 hours.

-

Isolate the product, 2,4-difluorobenzaldehyde, as a colorless liquid.[17]

Biological Assays

MTT Assay for Cell Viability and Cytotoxicity:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the difluorinated benzaldehyde derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.[4][12][18][19][20]

Caption: Workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based):

-

Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter in General Tubulin Buffer.

-

Compound Preparation: Prepare 10x stocks of the test compound, a known inhibitor (e.g., Nocodazole), a known enhancer (e.g., Paclitaxel), and a vehicle control.

-

Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the 10x test compound or controls to the appropriate wells.

-

Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time at 37°C.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves and calculate parameters such as the rate and extent of polymerization to determine the inhibitory effect of the compound.[1][21]

ALDEFLUOR™ Assay for ALDH Activity:

-

Cell Preparation: Resuspend cells in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Control and Test Samples: Prepare a "test" sample and a "control" sample. To the "control" sample, add the specific ALDH inhibitor, DEAB.

-

Substrate Addition: Add the activated ALDEFLUOR™ reagent (BODIPY-aminoacetaldehyde) to both the "test" and "control" samples.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The ALDH-positive cells will exhibit bright green fluorescence in the "test" sample, which will be significantly reduced in the "control" sample containing DEAB.[2][22][23][24][25]

Conclusion

Difluorinated benzaldehydes and their derivatives represent a versatile and promising platform for the discovery of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegeneration warrants further investigation. The strategic placement of fluorine atoms significantly influences the biological activity of these compounds, and a deeper understanding of structure-activity relationships will be crucial for the development of potent and selective drug candidates. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these promising compounds from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of the FGF21 Analogue LY2405319 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers [mdpi.com]

- 18. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. | BioWorld [bioworld.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Review of 2,4-Difluoro-6-hydroxybenzaldehyde and its Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Difluoro-6-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive hydroxyl-aldehyde motif, imparts distinct chemical properties that can be exploited for the synthesis of novel bioactive compounds and functional materials. While direct and extensive research on the applications of this compound and its derivatives is an emerging field, the well-established biological activities of analogous compounds, such as 2,4-dihydroxybenzaldehyde and other fluorinated benzaldehydes, provide a strong rationale for its exploration. This technical guide consolidates the available information on this compound and provides a comprehensive overview of the synthesis and potential applications of its derivatives, drawing parallels from closely related structures.

Core Compound Properties and Synthesis

This compound is a solid with a melting point of approximately 32°C and a boiling point around 207.6°C. It is characterized by the presence of a benzaldehyde ring substituted with two fluorine atoms at positions 2 and 4, and a hydroxyl group at position 6.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 3,5-difluorophenol. The following protocol is adapted from the literature:

Experimental Protocol: Synthesis of this compound

-

Materials: 3,5-difluorophenol, acetonitrile, triethylamine, magnesium chloride, paraformaldehyde, 1 M hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 3,5-difluorophenol (1.0 eq) in acetonitrile.

-

Add triethylamine (5.0 eq) to the solution.

-

Sequentially add magnesium chloride (2.0 eq) and paraformaldehyde (10.0 eq).

-

Heat the resulting mixture at 60°C with vigorous stirring for 16 hours.

-

After cooling, dilute the mixture with deionized water and adjust the pH to <2 with 1 M aqueous hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 3,5-Difluorophenol | Triethylamine, Magnesium chloride, Paraformaldehyde | Acetonitrile | 60°C | 16 h | ~82% |

Potential Applications in Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of various derivatives with potential therapeutic applications. The hydroxyl and aldehyde groups serve as handles for the introduction of diverse functionalities, leading to the generation of compound libraries for biological screening.

Schiff Base Derivatives: Potential Anticancer Agents

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-known class of compounds with a broad spectrum of biological activities, including anticancer properties. While specific studies on Schiff bases derived from this compound are limited, research on derivatives of the analogous 2,4-dihydroxybenzaldehyde suggests their potential as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.

Hypothetical Signaling Pathway for Hsp90 Inhibition

An In-depth Technical Guide to the Discovery and History of Fluorinated Hydroxybenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, and application of fluorinated hydroxybenzaldehydes. These compounds represent a cornerstone in modern medicinal chemistry and materials science, where the strategic incorporation of fluorine atoms imparts unique and beneficial properties to aromatic systems.

Introduction: The Dawn of Organofluorine Chemistry

The journey of fluorinated hydroxybenzaldehydes is intrinsically linked to the broader history of organofluorine chemistry. This field began to take shape in the 19th century, long before the isolation of elemental fluorine by Henri Moissan in 1886.[1][2] Early pioneers like Alexander Borodin synthesized the first acyl fluoride, benzoyl fluoride, in 1862 through halogen exchange, a method that remains fundamental in fluorination chemistry today.[1][3]